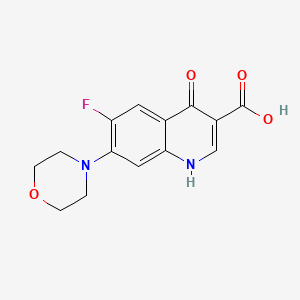
6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Quinoline derivatives have been widely studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hetarene carboxaldehydes in a microwave-assisted cyclocondensation process . Another method involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray crystallography . The structure of these compounds is often based on spectral (IR, MS, and NMR) data .Chemical Reactions Analysis
Quinoline derivatives can undergo various structural modifications by incorporating substituents into different positions or by means of annelation . They can also form complexes with metals .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.29 . It is recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid has been used in a variety of scientific research applications, including drug development and the study of chemical reactions. This compound has been used in the development of new drugs, such as anti-cancer agents and antibiotics, as well as in the study of chemical reactions, such as oxidation and hydrolysis. This compound has also been used in the study of biochemical and physiological processes, such as enzyme reactions and protein folding.
Wirkmechanismus
The mechanism of action of 6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound may act as a competitive inhibitor of certain enzymes, such as phosphodiesterases and tyrosine kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, this compound may have antioxidant and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, making it an ideal choice for experiments that require a low cost. Additionally, this compound is a relatively stable compound, making it ideal for use in experiments that require long-term storage. However, this compound is not soluble in water, making it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid. This compound could be used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, this compound could be used in the study of biochemical and physiological processes, such as enzyme reactions and protein folding. This compound could also be used to study chemical reactions, such as oxidation and hydrolysis. Finally, this compound could be used to study the effects of environmental pollutants on living organisms.
Synthesemethoden
6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid can be synthesized through a variety of methods, including the Fischer-Indole synthesis, the Knoevenagel condensation, and the Biginelli reaction. The Fischer-Indole synthesis involves the reaction of an aldehyde and an amine to form an indole. The Knoevenagel condensation involves the reaction of an aldehyde and an amine to form a ketone. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid to form a substituted pyrimidine.
Eigenschaften
IUPAC Name |
6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-5-8-11(16-7-9(13(8)18)14(19)20)6-12(10)17-1-3-21-4-2-17/h5-7H,1-4H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKRTOTGYPZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973963 |
Source


|
| Record name | 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5841-25-8 |
Source


|
| Record name | 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


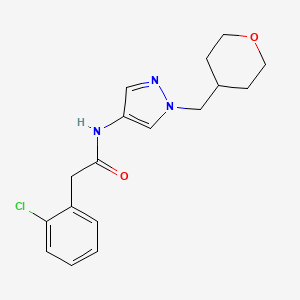
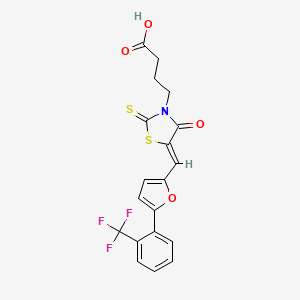
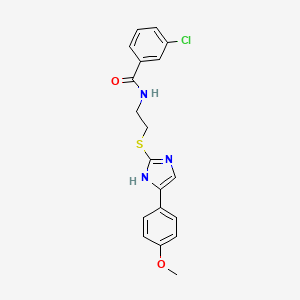
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+](/img/structure/B2622477.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2622479.png)

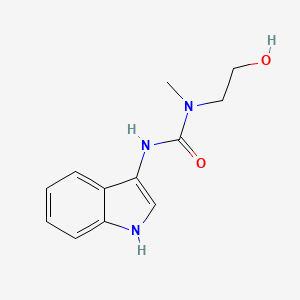
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2622486.png)
![dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2622487.png)
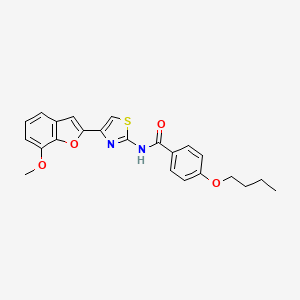

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2622490.png)